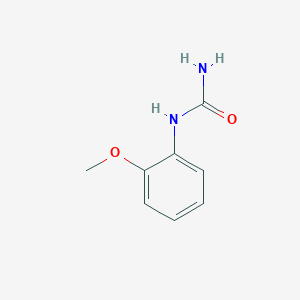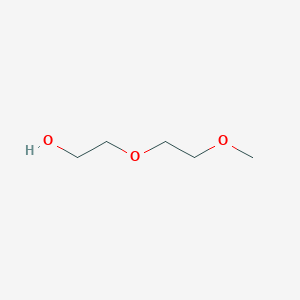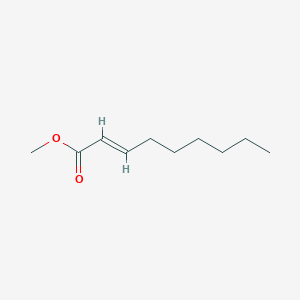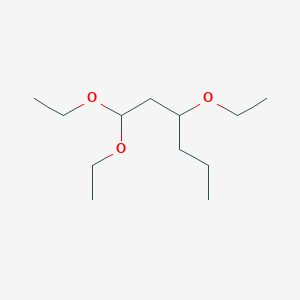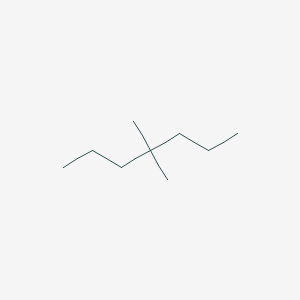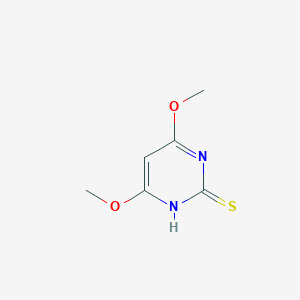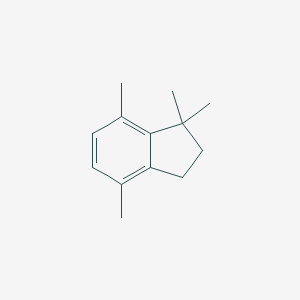
1,1,4,7-Tetramethylindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,7-Tetramethylindan is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the indan family, which is a group of organic compounds that are commonly used in the synthesis of drugs and other biologically active molecules. In
作用机制
The mechanism of action of 1,1,4,7-Tetramethylindan is not fully understood, but it is believed to involve the modulation of cellular signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and to increase the expression of antioxidant enzymes, which may contribute to its therapeutic effects.
生化和生理效应
In addition to its anti-inflammatory and antioxidant properties, 1,1,4,7-Tetramethylindan has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and to reduce the severity of symptoms in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using 1,1,4,7-Tetramethylindan in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, this compound is also relatively unstable and can decompose over time, which may limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on 1,1,4,7-Tetramethylindan. One area of interest is the development of new synthetic methods that can be used to produce this compound more efficiently and with greater purity. Another area of interest is the exploration of its potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Finally, research on the mechanism of action of 1,1,4,7-Tetramethylindan may provide insights into the cellular signaling pathways that are involved in inflammation and oxidative stress, which could lead to the development of new therapeutic strategies.
科学研究应用
1,1,4,7-Tetramethylindan has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases. In materials science, 1,1,4,7-Tetramethylindan has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties.
属性
CAS 编号 |
1078-04-2 |
|---|---|
产品名称 |
1,1,4,7-Tetramethylindan |
分子式 |
C13H18 |
分子量 |
174.28 g/mol |
IUPAC 名称 |
3,3,4,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-10(2)12-11(9)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
InChI 键 |
IFZVSOLCUIWLFW-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
规范 SMILES |
CC1=C2CCC(C2=C(C=C1)C)(C)C |
其他 CAS 编号 |
1078-04-2 |
同义词 |
1,1,4,7-Tetramethylindane |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

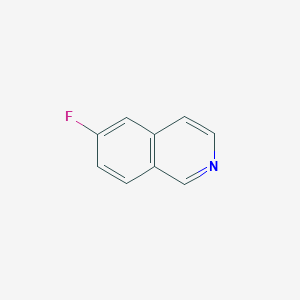
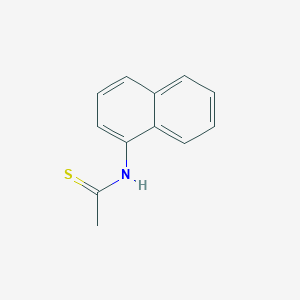
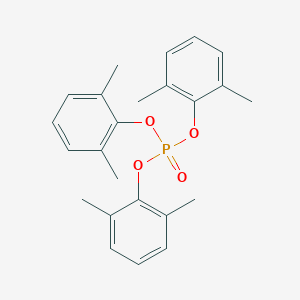
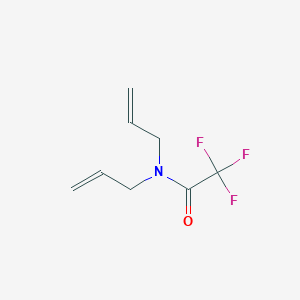

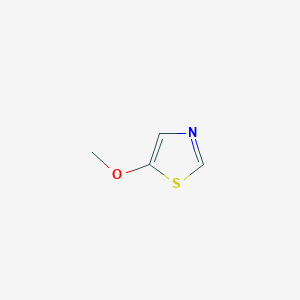
![6,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B87261.png)
